molecular formula C19H14ClN3OS B2820460 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 332062-88-1

9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No. B2820460
CAS RN: 332062-88-1
M. Wt: 367.85
InChI Key: AZJUQTDOIDJAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research has shown that derivatives of this compound, such as pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, exhibit significant in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, surpassing the efficacy of some existing antibiotics like clinafloxacin (Asahina et al., 2008).

Antitumor Activity

  • Certain thienopyridine and pyridothienopyrimidine derivatives related to this compound have shown potential antitumor activity. Some of these derivatives were found to be more potent than standard drugs in inhibiting liver tumor cell lines (Kadah, 2016).

Fused Thiazolo[3,2-a]pyrimidines Synthesis

  • This compound has been utilized in the synthesis of new fused thiazolo[3,2-a]pyrimidines, showcasing its role as a key starting material for synthesizing diverse heterocyclic compounds (Mahmoud & El-Shahawi, 2008).

Molecular Docking and Antimicrobial Activity

  • Novel pyridine and fused pyridine derivatives, starting from related compounds, have been prepared and subjected to molecular docking screenings towards specific proteins, showing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).

Preparation in Heterocyclic Chemistry

  • This compound has been used in the preparation of various heterocyclic compounds, such as pyrazolo[5,1-c][1,4]benzoxazines, by intramolecular cycloaddition reactions, which is a significant process in synthetic organic chemistry (Shimizu et al., 1990).

Antifungal Activity

  • Some new pyrazoline and pyrazole derivatives based on this compound have been synthesized and evaluated for their antimicrobial activities, particularly against fungal species (Hassan, 2013).

properties

IUPAC Name

9-chloro-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-13-3-4-17-14(10-13)16-11-15(18-2-1-9-25-18)22-23(16)19(24-17)12-5-7-21-8-6-12/h1-10,16,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUQTDOIDJAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

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